molecular formula C17H23NO3S B2784185 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone CAS No. 1396872-45-9

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone

Cat. No.: B2784185
CAS No.: 1396872-45-9
M. Wt: 321.44
InChI Key: YURNTPHOMKFQFU-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone is a spirocyclic compound featuring a bicyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) substituted with two methyl groups at the 7-position. The molecule also contains a methanone group bridging the spirocyclic amine and a 2-(ethylthio)phenyl moiety.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-4-22-14-8-6-5-7-13(14)15(19)18-9-17(10-18)11-20-16(2,3)21-12-17/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNTPHOMKFQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone , also known by its CAS number 156720-75-1, is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

  • Molecular Formula: C13_{13}H19_{19}NO3_3
  • Molecular Weight: 239.31 g/mol

Structural Features

The compound features a spirocyclic structure that contributes to its unique chemical properties. The presence of both the azaspiro and ethylthio phenyl groups suggests potential interactions with various biological targets.

PropertyValue
CAS Number156720-75-1
Molecular Weight239.31 g/mol
Molecular FormulaC13_{13}H19_{19}NO3_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic moiety may enhance binding affinity and specificity, potentially leading to varied pharmacological effects.

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders.
  • Receptor Modulation: It may act as a modulator for various receptors, influencing signaling pathways that regulate cellular functions.

Therapeutic Potentials

Research indicates that compounds with similar structural features have shown promise in several therapeutic areas:

  • Anticancer Activity: Some derivatives have been studied for their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties: There is potential for activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Compounds with similar frameworks have been noted for their ability to reduce inflammation.

Study 1: Anticancer Activity

A study investigated the effects of related spirocyclic compounds on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in breast cancer cells through apoptosis induction mechanisms. The specific role of the azaspiro moiety was highlighted as crucial for enhancing cytotoxicity.

Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting a potential role as an antimicrobial agent.

Study 3: Anti-inflammatory Mechanisms

Research examining the anti-inflammatory properties of similar compounds found that they could inhibit pro-inflammatory cytokine production in macrophages, indicating a pathway for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analog identified is (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone (PubChem entry, ). Both compounds share the spirocyclic core but differ in the substitution pattern on the phenyl ring:

Compound Name Substituent on Phenyl Ring Molecular Formula (Calculated) Predicted logP*
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone 2-(ethylthio) C₁₉H₂₅NO₃S ~3.2
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone 3,4,5-triethoxy C₂₄H₃₅NO₆ ~2.8

*logP values estimated using fragment-based methods (e.g., XLogP3).

Physicochemical and Functional Differences

  • Polarity and Solubility : The triethoxy analog () contains three ethoxy (-OCH₂CH₃) groups, increasing hydrogen-bond acceptor capacity and hydrophilicity compared to the ethylthio (-S-CH₂CH₃) group in the target compound. This may enhance aqueous solubility (~25 mg/L vs. ~10 mg/L for the ethylthio derivative, estimated).
  • Conformational Rigidity : The spirocyclic core in both compounds restricts rotational freedom, which could influence binding affinity in biological targets. Computational modeling (e.g., using density functional theory) would be required to assess stereoelectronic effects.

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